1-(2-Methoxyphenoxy)-4-(4-methylphenyl)phthalazine
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Overview
Description
1-(2-Methoxyphenoxy)-4-(4-methylphenyl)phthalazine is a complex organic compound that belongs to the phthalazine family This compound is characterized by the presence of a methoxyphenoxy group and a methylphenyl group attached to a phthalazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyphenoxy)-4-(4-methylphenyl)phthalazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phthalazine Core: The phthalazine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxyphenoxy Group: This step involves the reaction of the phthalazine core with 2-methoxyphenol in the presence of a suitable catalyst.
Attachment of the Methylphenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyphenoxy)-4-(4-methylphenyl)phthalazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Halogenated precursors and bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-Methoxyphenoxy)-4-(4-methylphenyl)phthalazine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenoxy)-4-(4-methylphenyl)phthalazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenoxy)-4-phenylphthalazine: Similar structure but lacks the methyl group on the phenyl ring.
1-(2-Methoxyphenoxy)-4-(4-chlorophenyl)phthalazine: Similar structure but has a chlorine atom instead of a methyl group on the phenyl ring.
Uniqueness
1-(2-Methoxyphenoxy)-4-(4-methylphenyl)phthalazine is unique due to the presence of both the methoxyphenoxy and methylphenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(2-methoxyphenoxy)-4-(4-methylphenyl)phthalazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c1-15-11-13-16(14-12-15)21-17-7-3-4-8-18(17)22(24-23-21)26-20-10-6-5-9-19(20)25-2/h3-14H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJKMXWALDGBID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)OC4=CC=CC=C4OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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